molecular formula C5H9N3O B069222 5-Propyl-1,2,4-oxadiazol-3-amine CAS No. 171006-99-8

5-Propyl-1,2,4-oxadiazol-3-amine

Cat. No.: B069222
CAS No.: 171006-99-8
M. Wt: 127.14 g/mol
InChI Key: FGVPQJAXBWVEOO-UHFFFAOYSA-N
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Description

5-Propyl-1,2,4-oxadiazol-3-amine is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

5-Propyl-1,2,4-oxadiazol-3-amine is a compound that falls under the broader category of 1,2,4-oxadiazole derivatives, which have been studied for various synthetic applications and chemical reactions. For instance, 1,3,4-oxadiazoles have been prepared through reactions with amines and hydrazines, leading to compounds with potential biological applications (Zayed, Fakhr, Gad, & Abdulla, 1984). Another study explored the photochemistry of fluorinated heterocyclic compounds, providing a route for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles (Pace, Pibiri, Buscemi, Vivona, & Malpezzi, 2004). These methodologies highlight the versatility and reactivity of the oxadiazole core, suggesting potential pathways for the synthesis and functionalization of this compound derivatives.

Biological Applications

The oxadiazole ring, a core component of this compound, has been incorporated into various compounds evaluated for their biological activities. For example, lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives were synthesized and assessed for anticancer activity, demonstrating significant in vitro cytotoxic effects against mammary carcinoma and colon cancer cells (Caneschi et al., 2019). This suggests that modifications to the oxadiazole ring, such as those in this compound, could yield derivatives with potential therapeutic applications.

Material Science and Other Applications

Oxadiazole derivatives have also found applications in material science and as precursors to more complex molecules. A study on the photoinduced molecular rearrangements of some 1,2,4-oxadiazoles showed the formation of 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi, Vivona, & Caronna, 1996), illustrating the potential of oxadiazole compounds in synthetic organic chemistry and the development of novel materials.

Future Directions

While specific future directions for 5-Propyl-1,2,4-oxadiazol-3-amine are not mentioned in the retrieved papers, there is a general interest in the development of novel 1,3,4-oxadiazole-based drugs . This includes structural modifications to ensure high cytotoxicity towards malignant cells .

Properties

IUPAC Name

5-propyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVPQJAXBWVEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570059
Record name 5-Propyl-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171006-99-8
Record name 5-Propyl-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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